![molecular formula C18H16ClN3OS2 B2891011 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 864919-09-5](/img/structure/B2891011.png)
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on related thiadiazole derivatives has led to the development of novel compounds through carbodiimide condensation catalysis, with potential applications in chemical synthesis and pharmaceutical development. The structural and spectral features of these compounds, including their formation and characteristics, have been extensively studied using IR, 1H NMR, and elemental analyses, along with single-crystal X-ray diffraction to confirm intermediate compounds (Yu et al., 2014).
Molecular Interactions and Crystallography
The structural properties and intermolecular interactions of thiadiazole derivatives have been examined through crystallography, revealing intricate molecular arrangements and potential for designing new materials or drug molecules. Studies have detailed the formation of 3-D arrays through various hydrogen bonds and interactions, contributing to the understanding of molecular geometry and its implications (Boechat et al., 2011).
Potential Anticancer and Inhibitory Effects
Synthesized thiadiazole derivatives have shown promise as anticancer agents and inhibitors of specific biological pathways. Evaluation against human cancer cell lines has revealed significant cytotoxic activities, indicating the potential for these compounds in therapeutic applications. For example, specific derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting their role in developing new anticancer strategies (Toolabi et al., 2022).
Antioxidant and Antitumor Evaluations
The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities have contributed to the identification of compounds with promising therapeutic profiles. These studies offer insights into the design of new molecules with enhanced biological activities, underscoring the importance of thiadiazole derivatives in drug discovery and development (Hamama et al., 2013).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-7-8-12(2)15(9-11)20-16(23)10-24-18-21-17(22-25-18)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVGCTICTJLAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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